(3S)-N-cyclobutyl-N-[(2,3-dichlorophenyl)methyl]pyrrolidin-3-amine
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Overview
Description
(S)-N-Cyclobutyl-N-(2,3-dichlorobenzyl)pyrrolidin-3-amine is a chemical compound with the molecular formula C11H14Cl2N2 This compound is characterized by the presence of a cyclobutyl group, a dichlorobenzyl group, and a pyrrolidin-3-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Cyclobutyl-N-(2,3-dichlorobenzyl)pyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group can be introduced via a nucleophilic substitution reaction using 2,3-dichlorobenzyl chloride and the pyrrolidine intermediate.
Attachment of the Cyclobutyl Group: The cyclobutyl group can be attached through an alkylation reaction using cyclobutyl bromide and the intermediate formed in the previous step.
Industrial Production Methods
Industrial production methods for (S)-N-Cyclobutyl-N-(2,3-dichlorobenzyl)pyrrolidin-3-amine may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-N-Cyclobutyl-N-(2,3-dichlorobenzyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
(S)-N-Cyclobutyl-N-(2,3-dichlorobenzyl)pyrrolidin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-N-Cyclobutyl-N-(2,3-dichlorobenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (S)-N-Cyclobutyl-N-(2,3-dichlorobenzyl)pyrrolidin-3-amine
- ®-N-Cyclobutyl-N-(2,3-dichlorobenzyl)pyrrolidin-3-amine
- N-Cyclobutyl-N-(2,3-dichlorobenzyl)pyrrolidin-3-amine
Uniqueness
(S)-N-Cyclobutyl-N-(2,3-dichlorobenzyl)pyrrolidin-3-amine is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. This stereochemistry can result in different pharmacokinetic and pharmacodynamic properties compared to its enantiomers or other similar compounds.
Properties
CAS No. |
820980-48-1 |
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Molecular Formula |
C15H20Cl2N2 |
Molecular Weight |
299.2 g/mol |
IUPAC Name |
(3S)-N-cyclobutyl-N-[(2,3-dichlorophenyl)methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C15H20Cl2N2/c16-14-6-1-3-11(15(14)17)10-19(12-4-2-5-12)13-7-8-18-9-13/h1,3,6,12-13,18H,2,4-5,7-10H2/t13-/m0/s1 |
InChI Key |
YLZZVBUORFXEGB-ZDUSSCGKSA-N |
Isomeric SMILES |
C1CC(C1)N(CC2=C(C(=CC=C2)Cl)Cl)[C@H]3CCNC3 |
Canonical SMILES |
C1CC(C1)N(CC2=C(C(=CC=C2)Cl)Cl)C3CCNC3 |
Origin of Product |
United States |
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